molecular formula C12H13FO2 B8791200 trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester

Cat. No. B8791200
M. Wt: 208.23 g/mol
InChI Key: KMFYGBAATKYLCU-UHFFFAOYSA-N
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Patent
US07253285B2

Procedure details

In an oven-dried two-neck round flask equipped with condenser and Argon inlet was charged with 40 mL of newly opened anhydrous chloroform. Dry Argon gas was bubbled through the chloroform. copper (I) iodide (38 mg, 1 mol %) and palladium (II) acetate (45 mg, 1 mol %) were added to the Chloroform and stirred at room temperature for 15 minutes under argon. Then 4-fluorostyrene (2.4 mL, 20 mmol) in 20 mL of dry chloroform was added to the above solution. Finally ethyl diazoacetate (8.3 mL, 80 mmol) in 10 mL of chloroform was added dropwise to the reaction mixture over 2 hour. The reaction mixture was heated at 80° C. for overnight. The reaction mixture was cooled down to room temperature and rotavaped to afford dark green oil. The residue was diluted with 200 mL of ethyl acetate and washed with saturated sodium bicarbonate aqueous solution (1×50 mL), water (1×50 mL) and brine (1×50 mL) respectively. The ethyl acetate layer was dried over Sodium sulfate and concentrated to give 5 gram of light brown oil as crude product, which was purified with flash chromatography (40 gram prepacked column by Isco, Inc., 230-400 mesh, eluants: 0-20% ethyl acetate in hexanes) to obtain 2.625 grams of the desired product as clear oil. The trans configuration of the structure was confirmed by NOE of 1H NMR, yield=62%.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1.[N+](=[CH:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N-]>C(Cl)(Cl)Cl.C(OCC)(=O)C>[CH2:16]([O:15][C:13]([CH:12]1[CH2:7][CH:6]1[C:5]1[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=1)=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
FC1=CC=C(C=C)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 minutes under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an oven-dried two-neck round flask equipped with condenser and Argon inlet
CUSTOM
Type
CUSTOM
Details
Dry Argon gas was bubbled through the chloroform
ADDITION
Type
ADDITION
Details
copper (I) iodide (38 mg, 1 mol %) and palladium (II) acetate (45 mg, 1 mol %) were added to the Chloroform
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 80° C. for overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
to afford dark green oil
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate aqueous solution (1×50 mL), water (1×50 mL) and brine (1×50 mL) respectively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over Sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)C1C(C1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 120.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07253285B2

Procedure details

In an oven-dried two-neck round flask equipped with condenser and Argon inlet was charged with 40 mL of newly opened anhydrous chloroform. Dry Argon gas was bubbled through the chloroform. copper (I) iodide (38 mg, 1 mol %) and palladium (II) acetate (45 mg, 1 mol %) were added to the Chloroform and stirred at room temperature for 15 minutes under argon. Then 4-fluorostyrene (2.4 mL, 20 mmol) in 20 mL of dry chloroform was added to the above solution. Finally ethyl diazoacetate (8.3 mL, 80 mmol) in 10 mL of chloroform was added dropwise to the reaction mixture over 2 hour. The reaction mixture was heated at 80° C. for overnight. The reaction mixture was cooled down to room temperature and rotavaped to afford dark green oil. The residue was diluted with 200 mL of ethyl acetate and washed with saturated sodium bicarbonate aqueous solution (1×50 mL), water (1×50 mL) and brine (1×50 mL) respectively. The ethyl acetate layer was dried over Sodium sulfate and concentrated to give 5 gram of light brown oil as crude product, which was purified with flash chromatography (40 gram prepacked column by Isco, Inc., 230-400 mesh, eluants: 0-20% ethyl acetate in hexanes) to obtain 2.625 grams of the desired product as clear oil. The trans configuration of the structure was confirmed by NOE of 1H NMR, yield=62%.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[CH2:7])=[CH:4][CH:3]=1.[N+](=[CH:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N-]>C(Cl)(Cl)Cl.C(OCC)(=O)C>[CH2:16]([O:15][C:13]([CH:12]1[CH2:7][CH:6]1[C:5]1[CH:8]=[CH:9][C:2]([F:1])=[CH:3][CH:4]=1)=[O:14])[CH3:17]

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
FC1=CC=C(C=C)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 minutes under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an oven-dried two-neck round flask equipped with condenser and Argon inlet
CUSTOM
Type
CUSTOM
Details
Dry Argon gas was bubbled through the chloroform
ADDITION
Type
ADDITION
Details
copper (I) iodide (38 mg, 1 mol %) and palladium (II) acetate (45 mg, 1 mol %) were added to the Chloroform
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 80° C. for overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
to afford dark green oil
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate aqueous solution (1×50 mL), water (1×50 mL) and brine (1×50 mL) respectively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over Sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)C1C(C1)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 120.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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